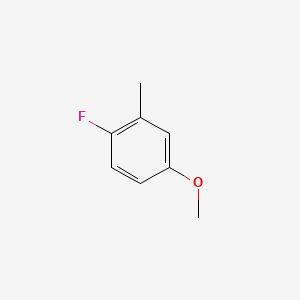

4-Fluoro-3-methylanisole

描述

Significance of Aryl Fluorides in Modern Organic Synthesis

Aryl fluorides, which are aromatic compounds containing a fluorine atom directly attached to an aromatic ring, are of immense interest in contemporary organic synthesis. The incorporation of fluorine can dramatically alter the pharmacokinetic and pharmacodynamic properties of molecules. scbt.com This has made them particularly valuable in the development of pharmaceuticals and agrochemicals. mit.edu

The introduction of fluorine into a molecule can lead to several beneficial effects, including:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation and thereby increasing the biological half-life of a drug. tandfonline.com

Improved Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a therapeutic agent. tandfonline.com

Altered Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, acidity, and basicity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comacs.org

Despite their importance, the synthesis of aryl fluorides can be challenging, often requiring specialized reagents and harsh reaction conditions. mit.edu Consequently, the development of novel and efficient methods for aromatic fluorination remains an active area of research. mit.edu

Overview of Anisole (B1667542) Derivatives and their Research Relevance

Anisole, or methoxybenzene, and its derivatives are a class of aromatic ethers widely utilized in organic chemistry. unipa.iteuropa.eu They serve as versatile precursors and intermediates in the synthesis of a broad range of more complex molecules, including perfumes, pharmaceuticals, and insect pheromones. unipa.it The methoxy (B1213986) group (-OCH3) on the anisole ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions, making it a useful scaffold in organic synthesis. libretexts.orglibretexts.org

The research relevance of anisole derivatives is extensive and includes:

Building Blocks in Synthesis: They are fundamental starting materials for constructing more complex molecular architectures. unipa.itontosight.ai

Probes for Reaction Mechanisms: The study of reactions involving anisole and its substituted variants helps in understanding the intricacies of reaction mechanisms, such as electrophilic aromatic substitution. acs.org

Investigating Intermolecular Interactions: Anisole derivatives are used as model systems to study non-covalent interactions like π-π stacking and hydrogen bonding, which are crucial in biological and material systems. unipa.itresearchgate.net

Recent research has even explored novel transformations of anisole derivatives, such as nickel-catalyzed cross-coupling reactions, highlighting their continuing importance in the advancement of synthetic methodologies. acs.org

Positional Isomerism and Substituent Effects in Fluoro-methylanisoles

The electronic effects of the substituents are key to understanding their influence. The methoxy group is a strong electron-donating group through resonance, while the methyl group is a weaker electron-donating group through induction. libretexts.orglibretexts.org Conversely, fluorine is an electronegative atom that exerts an electron-withdrawing inductive effect but can also have a weak electron-donating resonance effect due to its lone pairs. libretexts.orglibretexts.orgopenstax.org

The relative positions of these groups in isomers like 4-fluoro-3-methylanisole, 2-fluoro-4-methylanisole, and 3-fluoro-4-methylanisole (B1304789) lead to differences in their electronic and steric environments. nih.govnist.govbiosynth.com These differences can affect their reactivity in chemical reactions, as well as their physical properties. researchgate.netpolimi.it For instance, in electrophilic aromatic substitution reactions, the directing effects of the substituents will determine the position of an incoming electrophile. When multiple substituents are present, the most strongly activating group generally dictates the position of substitution. masterorganicchemistry.com

A theoretical investigation into fluoroanisole isomers has shown that the position of the fluorine atom has a significant impact on the molecule's conformational properties and electronic structure. researchgate.net This underscores the importance of considering positional isomerism when designing and synthesizing molecules for specific applications, as even a minor change in substituent position can lead to vastly different outcomes.

Below are the physicochemical properties of this compound and two of its isomers.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H9FO | nist.govsigmaaldrich.com |

| Molecular Weight | 140.15 g/mol | sigmaaldrich.com |

| Boiling Point | 174-175 °C at 762 mmHg | sigmaaldrich.com |

| Density | 1.07 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | 1.492 (n20/D) | sigmaaldrich.com |

| CAS Number | 2338-54-7 | nist.govsigmaaldrich.com |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H9FO | nist.gov |

| Molecular Weight | 140.1549 g/mol | nist.gov |

| Boiling Point | 440.77 K (Joback Method) | chemeo.com |

| CAS Number | 399-54-2 | nist.gov |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H9FO | biosynth.com |

| Molecular Weight | 140.15 g/mol | biosynth.com |

| Density | 1.046 g/cm³ | biosynth.com |

| CAS Number | 405-06-1 | biosynth.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-fluoro-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBXPBDJLUJLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177939 | |

| Record name | 4-Fluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-54-7 | |

| Record name | 1-Fluoro-4-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Methylanisole and Its Analogues

Regioselective Aromatic Functionalization Strategies

Direct Fluorination Techniques and Selectivity Control

Direct fluorination of aromatic compounds presents a challenge in controlling regioselectivity. beilstein-journals.org For the synthesis of fluorinated anisoles and phenols, various methods have been explored. The nitration of 4-substituted anisoles and phenols, for instance, has been studied to understand the formation of different isomers. rsc.org In the case of 4-fluorophenol (B42351) nitration, the process can lead to the formation of a dienone intermediate which then rearranges. rsc.org

The use of electrophilic fluorinating reagents like Selectfluor is a common strategy. organic-chemistry.org However, the reactivity and selectivity can be highly dependent on the substrate and reaction conditions. For example, the reaction of dialkoxybenzenes with Selectfluor can lead to either fluorination or amination, depending on the substitution pattern of the arene. nsf.gov Research has shown that in the absence of a catalyst, the direct fluorination of 3-methylanisole (B1663972) with Selectfluor is often insufficient. researchgate.net

Recent advancements have focused on achieving higher selectivity. Photo-organocatalysis using xanthone (B1684191) has been employed for the light-induced fluorination of benzylic compounds with Selectfluor. organic-chemistry.org Furthermore, direct C-H fluorination of methoxyarenes using organic photoredox catalysis has shown a strong preference for para-functionalization. nih.gov

Table 1: Comparison of Direct Fluorination Methods

| Method | Reagent | Catalyst/Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Nitration/Rearrangement | Nitrating agents | Sulfuric acid | Isomer mixture | rsc.org |

| Electrophilic Fluorination | Selectfluor | None (for simple arenes) | Often low | researchgate.net |

| Photo-organocatalysis | Selectfluor | Xanthone, visible light | Benzylic C-H | organic-chemistry.org |

Methoxylation and Methylation Routes to Substituted Benzenes

The synthesis of substituted anisoles often involves the methylation of the corresponding phenol (B47542) or the methoxylation of an aryl halide. The methylation of 4-fluorophenol has been successfully achieved using Chan-Lam coupling conditions, with optimization studies showing high yields, particularly for phenols with para-substituted electron-withdrawing groups. smith.edu Traditional methylation methods often utilize toxic electrophiles like methyl iodide or dimethyl sulfate. smith.edu

Direct oxidative methoxylation of arenes offers another route to anisole (B1667542) derivatives. organic-chemistry.org Copper-catalyzed methoxylation of aryl halides provides a method that can be more tolerant of base-sensitive groups compared to some traditional methods. google.com Furthermore, ortho-C–H methoxylation of aryl halides has been developed, which allows for the synthesis of complex substituted benzenes. nih.gov

Palladium-Catalyzed Coupling Reactions in Fluoroanisole Synthesis

Palladium-catalyzed reactions are powerful tools for the synthesis of functionalized aromatic compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming C-N bonds. nih.gov While extensively used for amine synthesis, palladium catalysis is also crucial for C-O bond formation in the synthesis of aryl ethers. The BrettPhos ligand has been shown to support palladium-catalyzed C-O bond formation with primary fluoroalkyl alcohols. researchgate.net

Direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives using a palladium catalyst offers a streamlined approach to 2-(fluorinated aryl)pyridines, avoiding the need for pre-functionalization. chemrxiv.org However, the efficiency of this method can be limited with substrates bearing strong electron-donating groups, such as 3- and 4-fluoroanisole (B119533). chemrxiv.org Palladium-catalyzed synthesis of aryl fluorides from arylboronic acid derivatives has also been developed and is suitable for large-scale synthesis. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Approaches

Mechanistic Insights into Electrophilic Aromatic Substitution (EAS) on Fluorinated Anisoles

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. total-synthesis.commasterorganicchemistry.com The mechanism involves the attack of an electrophile by the nucleophilic aromatic ring, forming a carbocation intermediate (Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comnih.gov The substituents on the aromatic ring significantly influence the reaction's rate and regioselectivity. total-synthesis.com

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction and Modification

Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles, including fluorine, onto an aromatic ring, particularly for electron-deficient arenes. researchgate.netscispace.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex. scispace.comnih.gov The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate. scispace.com

While classic SNAr is limited to activated arenes, modern methods have expanded the scope to include unactivated and even electron-rich fluoroarenes. researchgate.net One such advancement is the use of organic photoredox catalysis, which can proceed via a cation radical intermediate. researchgate.net Another approach involves a concerted SNAr mechanism, which avoids the high-energy Meisenheimer intermediate and can be applied to a broader range of substrates. nih.gov For instance, the deoxyfluorination of phenols using reagents like PhenoFluor proceeds through a concerted pathway. nih.govresearchgate.net The SNAr reaction is widely used in the synthesis of PET probes, where 18F is introduced onto an aromatic ring. scispace.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Fluoro-3-methylanisole |

| 4-Fluorophenol |

| 3-Methylanisole |

| Methyl iodide |

| Dimethyl sulfate |

| 2-Chloropyridine |

| Anisole |

| PhenoFluor |

| Selectfluor |

| BrettPhos |

| Xanthone |

| 4-substituted anisoles |

| 4-substituted phenols |

| Dialkoxybenzenes |

| Arylboronic acid derivatives |

| Wheland intermediate |

Formylation Reactions of Fluorinated Anisoles

The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis, providing key intermediates for a vast array of more complex molecules. For electron-rich aromatic compounds like fluorinated anisoles, several classical and modern formylation methods are applicable, though the electronic effects of the fluorine and methoxy (B1213986) substituents significantly influence the regioselectivity and efficiency of these reactions.

The Rieche formylation is a notable method that utilizes dichloromethyl methyl ether as the formylating agent, typically with a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). wikipedia.org This reaction proceeds under relatively mild conditions and is effective for electron-rich aromatic compounds. wikipedia.org An improved procedure using dichloromethyl methyl ether and silver trifluoromethanesulfonate (B1224126) has been developed, allowing the reaction to proceed smoothly at low temperatures (-78 to 0 °C) in short timeframes (10–30 min). researchgate.net Specifically, the formylation of 3-fluoro-4-methylanisole (B1304789) has been successfully achieved using α,α-dichloromethyl methyl ether in the presence of titanium(IV) chloride, yielding 4-fluoro-2-methoxy-5-methylbenzaldehyde. umich.edu Research has also explored the use of dichloromethyl propyl ether and dichloromethyl butyl ether as safer alternatives to the highly volatile dichloromethyl methyl ether for the formylation of fluorine-containing anisoles, achieving good yields of the corresponding aldehydes. jst.go.jpresearchgate.net

The Vilsmeier-Haack reaction , which employs a Vilsmeier reagent (typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride), is a widely used method for formylating activated aromatic rings. numberanalytics.comambeed.com However, its utility for fluorine-containing aromatics can be limited. jst.go.jp Attempts to formylate 4-(trifluoromethoxy)anisole (B1299818) using the Vilsmeier-Haack reagent were reported to be unsuccessful. jst.go.jp The reaction's success is highly dependent on the substrate's reactivity, which is influenced by the substituents on the aromatic ring. numberanalytics.com

The Gattermann reaction and its variants offer another route to aromatic aldehydes. wikipedia.orgscienceinfo.com The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. scienceinfo.com A safer modification uses zinc cyanide (Zn(CN)₂) or cyanogen (B1215507) bromide instead of HCN. wikipedia.org The Gattermann-Koch variant uses carbon monoxide (CO) and HCl, but it is generally not applicable to phenol ethers like anisoles. wikipedia.orgtestbook.com Historically, a Gattermann-like reaction using zinc cyanide, hydrogen chloride, and aluminum chloride has been used to produce 3-fluoro-4-ethoxybenzaldehyde from 1-fluoro-2-ethoxybenzene in a 40% yield. google.comgoogle.com

The Duff reaction is specifically used for the formylation of highly activated aromatics, such as phenols, using hexamine as the formyl source. wikipedia.org The reaction typically results in ortho-formylation. wikipedia.org While directly applied to phenols, its principles can be relevant for synthesizing precursors to fluorinated anisole analogues. For instance, 3-fluoro-4-methoxybenzaldehyde (B1294953) can be prepared via the Duff formylation of 2-fluoroanisole. researchgate.net However, the Duff reaction is often noted for being inefficient. wikipedia.org

The table below summarizes various formylation methods applicable to fluorinated anisoles and related compounds.

| Formylation Method | Substrate Example | Reagents | Product | Yield | Reference(s) |

| Rieche Formylation | 3-Fluoro-4-methylanisole | α,α-Dichloromethyl methyl ether, TiCl₄ | 4-Fluoro-2-methoxy-5-methylbenzaldehyde | 73% | umich.edu |

| Gattermann-like | 1-Fluoro-2-ethoxybenzene | Zn(CN)₂, HCl, AlCl₃ | 3-Fluoro-4-ethoxybenzaldehyde | 40% | google.comgoogle.com |

| Duff Formylation | 2-Fluoroanisole | Hexamine, acid | 3-Fluoro-4-methoxybenzaldehyde | - | researchgate.net |

| Rieche Formylation | Fluorine-containing anisoles | Dichloromethyl propyl ether, Lewis acids | Corresponding aldehydes | Good | jst.go.jp |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. The synthesis of this compound and its analogues is increasingly being viewed through this lens, with research focusing on more sustainable methodologies.

Biocatalysis represents a powerful green chemistry tool, utilizing enzymes or whole-cell systems to perform chemical transformations with high specificity and under mild conditions. seqens.com This approach can reduce the need for toxic reagents and minimize waste. seqens.comresearchgate.net For the synthesis of fluorinated compounds, various enzymes like cytochrome P450s, lipases, and halohydrin dehalogenases are being explored. nih.govnih.gov Cytochrome P450 enzymes, for instance, can catalyze a range of reactions including hydroxylations and C-C bond formations on fluorinated substrates. nih.gov While direct biocatalytic synthesis of this compound is not widely documented, the potential to use engineered enzymes for selective fluorination or functionalization of aromatic precursors is an active area of research, offering a sustainable alternative to traditional chemical methods. researchgate.netnih.gov

The use of ionic liquids (ILs) as alternative reaction media is another key strategy in green chemistry. ILs are salts with low melting points that are non-volatile, recyclable, and can enhance reaction rates and selectivity. mdpi.com In the context of fluorinated aromatics, ionic liquids have been successfully used as media for electrophilic fluorination reactions. researchgate.netarkat-usa.org For example, the fluorinating agent Selectfluor™ dissolves in imidazolium-based ionic liquids, providing a convenient medium for the fluorination of arenes like anisole under acid-free conditions. researchgate.net This approach simplifies product extraction and allows for the recycling and reuse of the ionic liquid. researchgate.net The use of ionic liquids as grinding additives in mechanochemical fluorination has also been shown to be an efficient and ecologically sound method. mdpi.com

Phase-transfer catalysis (PTC) is a technique that facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). operachem.com This method often leads to milder reaction conditions, increased reaction rates, higher yields, and reduced use of organic solvents, making it an ideal tool for implementing green chemistry principles. Ammonium and phosphonium (B103445) salts are common phase-transfer catalysts that transport anions from an aqueous phase to an organic phase to react with an electrophile. In the synthesis of fluorinated compounds, PTC can be employed for nucleophilic fluorination reactions using alkali metal fluorides like CsF or KF. nih.gov Chiral phase-transfer catalysts have also been developed for asymmetric fluorinations, highlighting the versatility of this approach. nih.govprinceton.edu

The table below outlines some green chemistry strategies and their potential benefits for the synthesis of fluorinated anisoles.

| Green Chemistry Strategy | Principle | Advantages for Fluoroanisole Synthesis | Reference(s) |

| Biocatalysis | Use of enzymes or whole-cell catalysts. | High selectivity, mild reaction conditions, reduced waste and use of toxic reagents. | seqens.comresearchgate.netnih.gov |

| Ionic Liquids | Use of non-volatile, recyclable salts as solvents or catalysts. | Simplifies product isolation, allows for catalyst/solvent recycling, can improve reaction efficiency. | mdpi.comresearchgate.netharvard.edu |

| Phase-Transfer Catalysis | Facilitates reactions between reactants in immiscible phases. | Milder conditions, faster reactions, reduced need for organic solvents, high yields. | nih.govprinceton.edu |

Mechanistic Investigations and Reactivity Studies of 4 Fluoro 3 Methylanisole

Elucidating Reaction Pathways and Intermediates

The reactivity of 4-Fluoro-3-methylanisole is governed by the interplay of its functional groups and the nature of the reaction conditions, which can favor either radical or ionic pathways. Understanding these mechanisms and the transient species involved is crucial for predicting reaction outcomes and designing synthetic strategies.

Fluoroanisole derivatives can participate in reactions proceeding through radical intermediates, often initiated by light or single-electron transfer (SET) processes. In one studied mechanism, the reaction of anisole (B1667542) derivatives can be initiated by direct single-electron oxidation of the arene substrate by an excited state organic photocatalyst. rsc.org This oxidation generates a radical cation, which then undergoes deprotonation to yield a radical species that can engage with an electrophile. rsc.org For instance, in methylanisoles, a radical cation can be deprotonated at either the methyl group (benzylic position) or the methoxy (B1213986) group, leading to C-C bond formation at different sites. rsc.org

Another pathway involves the decomposition of intermediate species into radicals. During the nitration of substituted anisoles, for example, an intermediate 4-nitro-cyclohexa-2,5-dienone can form. researchgate.net The decomposition of this dienone in sulfuric acid can proceed through a non-acid-catalysed pathway, which is thought to involve the formation of an aryloxyl radical and nitrogen dioxide. researchgate.net These radicals can then recombine to form nitrophenol products. researchgate.net The direct trifluoromethoxylation of aromatic compounds is another example of a reaction that can be carried out under radical conditions. researchgate.net

Ionic mechanisms are common in the reactions of this compound, particularly in electrophilic and nucleophilic aromatic substitutions. These reactions often involve the formation of charge-transfer (CT) complexes, which are assemblies of electron-donor and electron-acceptor molecules. wikipedia.orgresearchgate.net Polynitrated aromatic compounds, for instance, are known to form charge-transfer complexes with many arenes. wikipedia.org Such complexes can be precursors to the key intermediates in ionic reactions. wikipedia.org

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. The nitration of p-haloanisoles, for instance, involves the addition of a nitronium ion (ipso to the halogen) to form a cyclohexadienyl cation intermediate, which can then rearrange or eliminate a substituent to restore aromaticity. researchgate.net

Conversely, in nucleophilic aromatic substitution (SNAr), a nucleophile attacks an electron-poor aromatic ring. The presence of a strongly electron-withdrawing group is typically required. While the methoxy group of this compound is activating, the fluorine atom, due to its high electronegativity, can function as a leaving group in SNAr reactions. masterorganicchemistry.com The reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group because they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The rate-determining step is the attack of the nucleophile on the ring, not the cleavage of the strong C-F bond. masterorganicchemistry.com Another ionic pathway, the SON2 mechanism, can be initiated by electron transfer, such as in the electrochemical oxidation of 4-fluoroanisole (B119533) in the presence of an acetate (B1210297) ion to yield 4-acetoxyanisole via a radical cation intermediate.

Regioselectivity and Stereoselectivity in Transformations of this compound

Regioselectivity, the control over the position of chemical bond formation, is a critical aspect of the functionalization of substituted anisoles. The inherent directing effects of the methoxy and fluoro groups typically guide incoming electrophiles to the ortho and para positions. However, modern catalytic methods have enabled reactions at less conventional positions.

For example, while the methoxy group is a strong ortho, para-director, specialized palladium-catalyzed C-H functionalization reactions have been developed that can override this preference to achieve meta-arylation of anisole derivatives. thieme.denih.gov In contrast, other catalytic systems are designed to reinforce the natural directing effects. An iridium-catalyzed double C-H functionalization of anisoles results in activation occurring exclusively ortho to the methoxy group. nih.gov For meta-substituted anisoles, this functionalization occurs solely at the least sterically hindered ortho-position. nih.gov Similarly, scandium(III)-catalyzed C-H alkylation of anisoles with olefins shows high regioselectivity for the ortho-Csp²-H bond. rsc.org

The competition between different reactive sites within the same molecule is also a key consideration. In the photocatalytic C-H functionalization of 3-methylanisole (B1663972), the reaction occurs exclusively at the methoxy group over the benzylic methyl group. rsc.org However, for 2-methylanisole, a mixture of products from functionalization at both the benzylic and methoxy positions is observed. rsc.org The choice of reagents can also dramatically alter regioselectivity; the use of N-Bromosuccinimide (NBS) in acetonitrile (B52724) promotes specific nuclear bromination (ortho to the methoxy group) on methylanisoles, whereas NBS in carbon tetrachloride favors benzylic bromination at the methyl group. mdma.ch

Stereoselectivity, which pertains to the three-dimensional arrangement of atoms in the product, is fundamental in asymmetric synthesis. While crucial, specific studies detailing the stereoselective transformations of the achiral this compound are less common. However, related research on chiral organoboronates demonstrates that subsequent stereoretentive cross-coupling reactions with substrates like 2-iodo-4-methylanisole are possible, indicating that the anisole moiety can be incorporated into chiral structures, albeit sometimes with erosion of enantiomeric excess. acs.org

| Reaction Type | Catalyst System | Anisole Substrate | Position of Functionalization | Reference |

|---|---|---|---|---|

| Double C-H Functionalization | Iridium(III) | meta-Substituted Anisoles | Least sterically hindered ortho-position | nih.gov |

| C-H Arylation | Palladium/S,O-Ligand | Anisole Derivatives | para-selective | uva.nl |

| C-H Arylation | Palladium/NBE-CO₂Me/Ligand | 3-Methylanisole | meta-selective | nih.gov |

| C-H Alkylation | Scandium(III) Alkyl Complexes | Anisole Derivatives | ortho-Csp²-H and benzylic Csp³-H | rsc.org |

| Nuclear Bromination | NBS in Acetonitrile | Methylanisoles | ortho/para to Methoxy Group | mdma.ch |

| α-Aryloxyalkyl C–H Functionalisation | Acridinium Photocatalyst | 3-Methylanisole | α-C-H of Methoxy Group | rsc.org |

Influence of Fluorine and Methoxy Groups on Aromatic Reactivity

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. wikipedia.org This is due to the strong electron-donating resonance effect (+R or +M), where a lone pair of electrons from the oxygen atom is delocalized into the π-system of the benzene (B151609) ring. wikipedia.orgpearson.com This resonance effect significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack. The methoxy group also exerts a weaker, electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, but this is overwhelmingly outweighed by the resonance effect. wikipedia.org

The fluorine atom (-F) exhibits a dual electronic nature. It is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring toward electrophilic substitution compared to benzene. masterorganicchemistry.com However, like the methoxy group, fluorine also has lone pairs of electrons that can be donated to the ring via a resonance effect (+R). masterorganicchemistry.comacs.org Although this +R effect is weaker than its -I effect, it still serves to direct incoming electrophiles to the ortho and para positions. acs.org Thus, halogens are classified as ortho, para-directing deactivators. masterorganicchemistry.com

In this compound, these effects combine. The powerful activating and ortho, para-directing influence of the methoxy group at position 1 dominates. The fluorine at position 4 and the methyl group at position 3 further modulate the ring's reactivity. The positions ortho to the methoxy group (positions 2 and 6) are strongly activated. Position 2 is sterically hindered by the adjacent methyl group at C3. Position 6 is therefore a highly likely site for electrophilic substitution.

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Rate | Directing Influence | Reference |

|---|---|---|---|---|---|

| Methoxy (-OCH₃) | Weakly Withdrawing | Strongly Donating | Activating | ortho, para | wikipedia.org |

| Fluorine (-F) | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para | masterorganicchemistry.comacs.org |

C-H Bond Functionalization of Anisole Systems

C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new chemical bonds, often with high selectivity and functional group tolerance. yale.edusigmaaldrich.com Anisole and its derivatives are valuable substrates in this field, with research focusing on the functionalization of both aromatic (Csp²-H) and aliphatic (Csp³-H) bonds. rsc.orgnih.gov

A significant area of research is the transition-metal-catalyzed C-H arylation of anisoles. Palladium catalysis, in particular, has been extensively studied. By employing specific ligands and directing groups, chemists can control the site of arylation. thieme.deuva.nl For example, a catalytic system based on a Pd/S,O-ligand can promote the C-H arylation of anisole derivatives with high catalytic activity. uva.nl While many systems favor the electronically preferred ortho and para positions, other strategies have been developed to achieve arylation at the meta position, thereby reversing the conventional site selectivity. nih.govrsc.org

Beyond arylation, other types of C-H functionalization have been successfully applied to anisole systems. Iridium catalysis has enabled an unprecedented double C-H functionalization, activating both an aromatic C-H bond ortho to the methoxy group and a C-H bond of the methyl group of the ether itself. nih.gov Furthermore, rare-earth metal complexes, such as those of scandium, have been shown to catalyze the highly regioselective C-H alkylation of anisoles with olefins at the ortho-aromatic and benzylic positions. rsc.org

Photocatalysis offers an alternative approach. An acridinium-based organic photocatalyst can achieve highly selective α-aryloxyalkyl C–H functionalisation. rsc.org This method proceeds through a single-electron oxidation of the activated arene to form a radical cation, followed by deprotonation of the alkoxy group to generate a radical that adds to an electrophile. rsc.org This highlights the versatility of C-H functionalization in targeting different positions within the anisole framework under various mechanistic manifolds.

| Catalyst Metal | Reaction Type | Target C-H Bond | Selectivity | Reference |

|---|---|---|---|---|

| Palladium | C-H Arylation | Aromatic Csp²-H | ortho, meta, or para (ligand dependent) | nih.govuva.nlrsc.org |

| Iridium | Carbocarbation (with alkynes) | ortho-Csp²-H and Methoxy Csp³-H | Double C-H activation | nih.gov |

| Scandium | C-H Alkylation (with olefins) | ortho-Csp²-H and Benzylic Csp³-H | High regioselectivity | rsc.org |

| None (Photocatalysis) | C-C Bond Formation | α-C-H of Alkoxy Group | Highly selective for activated arenes | rsc.org |

| Cobalt | Oxidative Annulation | Aromatic Csp²-H | Site-selective | snnu.edu.cn |

Advanced Spectroscopic and Computational Characterization in Fluoroanisole Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed analysis of 4-fluoro-3-methylanisole's molecular structure and dynamics in solution.

The structural framework of this compound can be unequivocally confirmed using multi-nuclear NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR. The chemical shifts and coupling constants observed in these spectra provide a detailed map of the electronic environment of each nucleus.

In ¹H NMR, the aromatic protons exhibit distinct signals due to their specific positions relative to the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom. The methoxy group itself is a strong electron-donating group through resonance, increasing electron density at the ortho and para positions. stackexchange.com This effect leads to a greater shielding of the protons ortho to the methoxy group. stackexchange.com

¹³C NMR provides further insight into the carbon skeleton, with the chemical shifts of the aromatic carbons being particularly sensitive to the substituent effects of the fluorine, methyl, and methoxy groups. ¹⁹F NMR is crucial for directly probing the fluorine atom's environment and its interactions with neighboring protons. The coupling between the fluorine nucleus and adjacent protons (³JH-F and ⁴JH-F) is invaluable for confirming the substitution pattern on the aromatic ring.

Conformational analysis of substituted anisoles often involves determining the preferred orientation of the methoxy group relative to the aromatic ring. While direct NMR evidence for a specific conformation of this compound at room temperature is not extensively detailed in the provided search results, the principles of NMR conformational analysis are well-established. auremn.org.br For many anisole (B1667542) derivatives, a planar conformation with the methoxy group in the plane of the ring is energetically favored to maximize π-conjugation. The presence of the adjacent methyl group may induce a slight twist to alleviate steric strain. Low-temperature NMR studies could potentially "freeze out" different conformers, allowing for their individual characterization. auremn.org.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ slightly from experimental data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (methyl) | ~2.2 | ~16 |

| OCH₃ (methoxy) | ~3.8 | ~56 |

| Ar-H (ortho to OCH₃) | ~6.8 | ~112 |

| Ar-H (meta to OCH₃, ortho to F) | ~6.9 | ~115 (d, JC-F ≈ 22 Hz) |

| Ar-H (ortho to CH₃, meta to F) | ~7.0 | ~125 |

| Ar-C (C-OCH₃) | - | ~158 (d, JC-F ≈ 245 Hz) |

| Ar-C (C-F) | - | ~155 |

| Ar-C (C-CH₃) | - | ~128 |

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational exchange processes, such as the internal rotation of methyl and methoxy groups. By analyzing the changes in NMR lineshapes as a function of temperature, it is possible to determine the energy barriers (torsional barriers) for these rotations.

For this compound, two primary internal rotations are of interest: the rotation of the methoxy group and the rotation of the methyl group. The barrier to rotation of the methoxy group is influenced by a combination of steric interactions with the adjacent methyl group and electronic effects related to conjugation with the aromatic ring. Similarly, the torsional barrier of the methyl group can be influenced by its interaction with the neighboring fluorine atom and the methoxy group.

While specific DNMR studies on this compound were not found in the search results, research on related molecules like 4-methylanisole (B47524) has successfully determined the barrier heights for methyl group torsion using high-resolution electronic spectroscopy, a complementary technique. nih.gov In 4-methylanisole, electronic excitation was found to have a significant impact on the torsional dynamics. nih.gov Such studies provide a framework for how DNMR could be applied to this compound to quantify the rotational barriers of its substituents. The energy difference between conformers, if any, could also be determined through these methods. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint of this compound by probing its characteristic vibrational modes. nist.gov The combination of both techniques is powerful, as some vibrations may be strong in the IR spectrum but weak in the Raman spectrum, and vice versa, due to the different selection rules.

Experimental FT-IR and FT-Raman spectra can be accurately interpreted with the aid of computational methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and their corresponding intensities. nih.govnih.gov By comparing the experimental and calculated spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. nih.gov

Key vibrational modes for this compound would include:

C-H stretching vibrations of the methyl and methoxy groups, and the aromatic ring.

C-F stretching vibration , which is typically a strong band in the IR spectrum.

C-O stretching vibrations of the anisole moiety.

Aromatic C=C stretching vibrations .

In-plane and out-of-plane C-H bending vibrations .

Torsional modes of the methyl and methoxy groups, which occur at very low frequencies.

The NIST Chemistry WebBook lists the availability of an IR spectrum for this compound, confirming its use in the characterization of this compound. nist.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Predicted) Note: These are general ranges and the exact frequencies will be specific to the molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium/Strong |

| Aliphatic C-H Stretch (CH₃, OCH₃) | 3000 - 2850 | Medium-Strong/Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong/Strong |

| C-O Stretch (Aryl-O) | 1270 - 1230 | Strong/Medium |

| C-F Stretch | 1250 - 1000 | Very Strong/Weak |

Mass Spectrometry for Isotopic Labeling and Mechanistic Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 140.1549 g/mol . nist.gov High-resolution mass spectrometry can confirm this mass with high accuracy, which aids in structure confirmation.

Beyond simple molecular weight determination, mass spectrometry is a powerful tool for studying reaction mechanisms, particularly when combined with isotopic labeling. biorxiv.orgnih.govbiorxiv.org In this approach, one or more atoms in a reactant molecule are replaced with a heavier isotope (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C, or ¹⁸O for ¹⁶O). By tracking the incorporation and position of these labels in the products of a reaction using mass spectrometry, the step-by-step pathway of the reaction (the mechanistic pathway) can be elucidated.

For example, if this compound were to undergo a reaction involving the methoxy group, using a ¹³C-labeled methoxy group (¹³CH₃O-) would allow researchers to follow the fate of that specific carbon atom by observing the mass shift in the resulting fragments and products. This can provide definitive evidence for proposed reaction intermediates and transition states. While specific isotopic labeling studies involving this compound were not detailed in the search results, the methodology is broadly applicable in organic chemistry to understand complex reaction networks. biorxiv.orgnih.govbiorxiv.org

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular properties and behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like this compound. chemrxiv.orgnih.gov DFT calculations can accurately predict a wide range of molecular properties, including:

Optimized molecular geometry : Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles. nih.gov

Electronic properties : Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) : Mapping the electrostatic potential onto the electron density surface of the molecule. The MEP helps to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of chemical reactivity. researchgate.net

Reactivity Descriptors : DFT allows for the calculation of various "reactivity indices" such as electronegativity, chemical hardness, and softness. researchgate.netosti.gov These descriptors provide a quantitative measure of a molecule's susceptibility to undergo a chemical reaction. osti.gov For instance, global hardness measures the resistance to charge transfer, while global softness indicates the susceptibility to charge transfer. researchgate.net

Spectroscopic properties : As mentioned earlier, DFT is instrumental in calculating and assigning vibrational frequencies from IR and Raman spectra. nih.gov It can also be used to predict NMR chemical shifts.

By applying DFT methods, researchers can gain a detailed understanding of how the interplay between the fluoro, methyl, and methoxy substituents governs the electronic structure and, consequently, the chemical reactivity of this compound. These theoretical predictions can then guide further experimental investigations.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational preferences and intermolecular interactions of molecules like this compound. By simulating the movement of atoms over time, researchers can map out the potential energy surface and identify the most stable conformers. For substituted anisoles, the primary conformational flexibility arises from the rotation of the methoxy group relative to the benzene (B151609) ring.

In the case of this compound, the conformational landscape is primarily defined by the dihedral angle between the plane of the phenyl ring and the C-O-C plane of the methoxy group. The presence of the methyl and fluoro substituents adjacent to and opposite the methoxy group, respectively, introduces steric and electronic influences that modulate this rotation. MD simulations on related anisole derivatives, such as anisole and 2,3,5-trimethylanisole, have revealed the importance of weak intermolecular interactions, including π-π stacking and C-H···π interactions, in the liquid state. uniroma1.itepa.gov For this compound, similar interactions would be expected to govern its behavior in condensed phases.

The conformational landscape of fluorinated aromatic compounds is significantly influenced by the fluorine substituent. Studies on molecules like 2-(4-fluoro-phenyl)-ethylamine have shown that fluorination can alter the energetic ordering of different conformers. rsc.org For this compound, the key conformers would be those where the methoxy group is either planar with the ring or oriented orthogonally. Quantum chemical calculations on anisole itself suggest a low barrier to rotation for the methoxy group. researchgate.net The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl and methoxy groups will dictate the relative energies of these conformations.

A potential energy surface scan, a common computational technique, can elucidate the energy barriers between different conformers. indexcopernicus.com For this compound, this would likely reveal two primary minima corresponding to the methoxy group's methyl moiety being oriented towards or away from the methyl group on the ring. The stability of these conformers is a delicate balance of steric hindrance and electronic effects, such as hyperconjugation between the oxygen lone pairs and the aromatic π-system. researchgate.net

Table 1: Predicted Conformational Data for this compound This table presents hypothetical data based on typical computational results for analogous molecules.

| Conformer | Dihedral Angle (Car-Car-O-CMe) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A (Planar, O-CH3 anti to C-CH3) | ~0° | 0.00 | ~60 |

| B (Planar, O-CH3 syn to C-CH3) | ~180° | ~1.5 | ~10 |

| C (Orthogonal) | ~90° | ~2.5 | ~5 |

Quantum Chemical Analysis of Aromaticity and Intermolecular Interactions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, aromaticity, and non-covalent interactions of this compound. tandfonline.com The substituents on the benzene ring—a fluorine atom, a methyl group, and a methoxy group—each impart distinct electronic effects. The methoxy group is a strong π-electron donor through resonance and a σ-electron withdrawer through induction. wikipedia.org The methyl group is a weak electron donor, while the fluorine atom is a strong σ-acceptor and a weak π-donor.

The analysis of intermolecular interactions is crucial for predicting the behavior of this compound in condensed phases and its potential for molecular recognition. Computational studies on fluorinated aromatic rings have shown that they can participate in a variety of non-covalent interactions, including halogen bonding, hydrogen bonding, and π-stacking. nih.govresearchgate.net For this compound, potential intermolecular interactions would include:

C-H···O hydrogen bonds: involving the methoxy oxygen as an acceptor.

C-H···F hydrogen bonds: where the fluorine atom acts as a weak hydrogen bond acceptor.

C-H···π interactions: with the aromatic ring acting as a π-electron donor.

π-π stacking: between the aromatic rings of adjacent molecules.

Natural Bond Orbital (NBO) analysis is a powerful tool to quantify these interactions by examining the delocalization of electron density between occupied and unoccupied orbitals. tandfonline.com For instance, NBO analysis can reveal hyperconjugative interactions between the lone pairs of the oxygen and fluorine atoms and the antibonding π* orbitals of the aromatic ring, which contribute to the stability of the molecule. researchgate.net The electrostatic potential surface of the molecule, another property derivable from quantum chemical calculations, can visualize the electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and the geometry of intermolecular interactions. indexcopernicus.com

Table 2: Calculated Electronic Properties and Interaction Energies for this compound This table presents hypothetical data based on typical computational results for analogous molecules.

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | ~2.1 D | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | ~ -8.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | ~ -0.5 eV | DFT/B3LYP/6-311++G(d,p) |

| C-H···O Interaction Energy | ~ -2.0 kcal/mol | SAPT2+ |

| π-π Stacking Energy | ~ -2.5 kcal/mol | CCSD(T) |

Research on the Role of 4 Fluoro 3 Methylanisole As a Synthetic Intermediate

Precursor in the Synthesis of Fluorinated Aldehydes and Phenols

A primary application of 4-fluoro-3-methylanisole is in the synthesis of fluorinated aromatic aldehydes. These aldehydes are crucial building blocks for various pharmaceuticals and agrochemicals. The introduction of a formyl group (-CHO) onto the aromatic ring of this compound is typically achieved through electrophilic aromatic substitution reactions.

One of the most common methods for this transformation is the Vilsmeier-Haack reaction . wikipedia.orgyoutube.com This reaction employs a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.orgyoutube.com The electron-rich nature of the this compound ring facilitates the electrophilic attack by the Vilsmeier reagent, leading to the formation of an aryl aldehyde after hydrolysis. wikipedia.orgorganic-chemistry.org The directing effects of the methoxy (B1213986) and methyl groups on the ring guide the position of the incoming formyl group.

The resulting fluorinated aldehydes can then be further modified. For instance, they can undergo oxidation to carboxylic acids, reduction to alcohols, or be used in various carbon-carbon bond-forming reactions to construct more complex molecular architectures.

The table below summarizes the transformation of this compound into these key intermediates.

| Starting Material | Reaction | Product | Significance of Product |

| This compound | Vilsmeier-Haack Formylation | Fluorinated Benzaldehyde Derivative | Building block for pharmaceuticals and agrochemicals |

| This compound | Demethylation | 4-Fluoro-3-methylphenol | Intermediate for ethers, esters, and other derivatives |

Building Block for Complex Aromatic Structures and Heterocycles

The utility of this compound extends beyond the synthesis of simple aldehydes and phenols. It serves as a foundational building block for the construction of more intricate aromatic and heterocyclic compounds. The fluorine and methyl substituents on the aromatic ring can influence the electronic properties and steric environment of the molecule, which can be strategically exploited in multi-step syntheses.

For instance, the aldehyde and phenol (B47542) derivatives obtained from this compound can participate in a wide array of cyclization reactions to form heterocyclic rings. These heterocycles are core structures in many biologically active molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, a desirable feature in drug design. nih.gov

Research has demonstrated the use of fluorinated aromatic compounds in the synthesis of various heterocycles, including but not limited to, indoles, quinolines, and benzofurans. The specific reaction pathways often involve the condensation of the aldehyde or phenol with other reagents containing the necessary functional groups to close the heterocyclic ring.

Enabling Studies in Radiochemistry and Fluorine-18 Labeling

A particularly important application of fluorinated precursors like this compound is in the field of radiochemistry, specifically for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive diagnostic tool that relies on the detection of radiation from positron-emitting isotopes. Fluorine-18 ([¹⁸F]) is a widely used positron-emitting radionuclide due to its favorable decay properties.

Compounds containing fluorine can be synthesized with the radioactive isotope ¹⁸F. These ¹⁸F-labeled molecules, known as radiotracers, can be administered to patients to visualize and study various biological processes in the body. The development of new radiotracers is crucial for advancing medical diagnostics, particularly in oncology, neurology, and cardiology.

While direct radiolabeling of this compound itself may not be the primary application, its derivatives are instrumental in the synthesis of ¹⁸F-labeled radiotracers. For example, a non-radioactive fluorinated aldehyde or phenol derived from this compound can be used as a reference standard or as a precursor in the final radiolabeling step. In this step, a suitable leaving group on a precursor molecule is displaced by [¹⁸F]fluoride.

The synthesis of fluorinated compounds is a key area of research for developing new PET tracers. nih.govbeilstein-journals.org The methodologies developed for the synthesis of non-radioactive fluorinated molecules often pave the way for the corresponding radiosyntheses. Therefore, the chemistry of compounds like this compound indirectly supports the advancement of radiochemistry and the development of novel imaging agents for medical applications.

Environmental Chemistry and Degradation Studies of Fluoroanisoles

Atmospheric and Biotic Degradation Pathways

The degradation of 4-fluoro-3-methylanisole in the environment is expected to proceed through both atmospheric and biological processes. While direct studies on this specific compound are limited, valuable insights can be drawn from research on analogous aromatic ethers and other fluorinated aromatic compounds.

Atmospheric Degradation:

The atmospheric fate of anisole (B1667542) (methoxybenzene), the parent compound of this compound, is primarily determined by its reaction with hydroxyl (•OH) radicals, a key oxidant in the troposphere. elsevierpure.comnih.gov This reaction initiates a complex series of events, with the main pathway involving the cleavage of the aromatic ring, leading to the formation of smaller, highly oxygenated molecules. elsevierpure.comnih.gov These products can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. elsevierpure.comnih.gov The presence of a fluorine atom and a methyl group on the aromatic ring of this compound is expected to influence the rate and products of this atmospheric oxidation. The electron-withdrawing nature of the fluorine atom can affect the reactivity of the aromatic ring towards electrophilic attack by •OH radicals.

Studies on the atmospheric degradation of other fluorinated compounds, such as fluorotelomer alcohols, have shown that they can be a source of persistent perfluorinated carboxylic acids (PFCAs). researchgate.netnih.gov While the structure of this compound is different, this highlights the potential for atmospheric transformation of fluorinated organic compounds into other persistent fluorinated substances. The atmospheric degradation of glycol ethers, another class of oxygenated volatile organic compounds, has also been shown to proceed via autoxidation pathways, leading to the formation of highly oxygenated molecules (HOMs). nih.gov

Biotic Degradation:

The microbial degradation of fluorinated aromatic compounds is a critical process in determining their environmental persistence. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage. wikipedia.orgnih.gov This inherent stability often results in the slow biodegradation of organofluorine compounds. nih.gov

Research on the biodegradation of fluoroaromatics indicates that microorganisms have evolved specific strategies to metabolize these compounds. A common initial step is the enzymatic hydroxylation of the aromatic ring. researchgate.net This can lead to the formation of fluorinated phenols or catechols, which can then undergo ring cleavage. researchgate.net In some cases, the degradation process can result in the spontaneous release of fluoride (B91410) ions from an unstable intermediate. researchgate.net

Studies on the anaerobic degradation of monofluorophenol and monofluorobenzoate isomers have shown that while phenol (B47542) and benzoate (B1203000) are readily utilized, their fluorinated counterparts are significantly more recalcitrant. nih.gov For instance, under denitrifying conditions, 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) were degraded, but 3-fluorobenzoate (B1230327) and all fluorophenol isomers tested were persistent over a one-year period. nih.gov Aerobic degradation studies of fluoroanilines have demonstrated that an increase in fluorine substitution leads to a longer enrichment time for degrading microbial cultures and a decrease in the maximum specific degradation rate, suggesting that the presence of fluorine hinders biodegradation. wikipedia.org

The degradation of anisole by unspecific peroxygenases has been shown to proceed through demethylation and hydroxylation of the aromatic ring, leading to a variety of products including methoxyphenols and methoxybenzenediols. nih.gov It is plausible that the biotic degradation of this compound would follow similar initial steps, although the fluorine substituent would likely influence the rate and regioselectivity of the enzymatic attack.

Degradation of Related Aromatic Compounds

| Compound | Degradation Type | Key Findings | Reference |

|---|---|---|---|

| Anisole | Atmospheric (Photooxidation) | Main reaction channel is cleavage of the benzene (B151609) ring to produce low-volatility, highly oxygenated small molecules. SOA yields range from 0.12 to 0.35. | elsevierpure.comnih.gov |

| Anisole | Biotic (Unspecific Peroxygenases) | Oxidation leads to various products through demethylation and hydroxylation, including methoxyphenols and methoxybenzenediols. | nih.gov |

| Fluoroanilines (4-FA, 2,4-DFA, 2,3,4-TFA) | Biotic (Aerobic) | Increased fluorine substitution leads to longer enrichment times for degrading cultures and lower degradation rates. | wikipedia.org |

| Fluorobenzoates (2-FB, 4-FB) | Biotic (Anaerobic - Denitrifying) | Degraded within 28-84 days with stoichiometric release of fluoride. | nih.gov |

| Fluorophenols | Biotic (Anaerobic) | No degradation observed within one year under various anaerobic conditions. | nih.gov |

Persistence and Environmental Fate of Fluorinated Aromatic Compounds

The persistence of a chemical in the environment is a key factor in determining its potential for long-range transport, bioaccumulation, and ecotoxicological effects. Fluorinated aromatic compounds, due to the inherent strength of the C-F bond, are generally more persistent than their non-fluorinated analogs. wikipedia.orgsocietechimiquedefrance.fr

The strong electron-withdrawing nature of fluorine can render the aromatic ring less susceptible to electrophilic attack, a common initial step in both biotic and abiotic degradation pathways. researchgate.net This increased stability means that fluorinated aromatic compounds can remain in the environment for extended periods, allowing for transport over long distances from their source.

The environmental fate of these compounds is also influenced by their physical-chemical properties, such as water solubility, vapor pressure, and partitioning behavior. researchgate.net The substitution of hydrogen with fluorine can significantly alter these properties. For example, partitioning models have shown that organofluorine compounds can behave differently from their organochlorine counterparts, sometimes more closely resembling the non-halogenated parent compound. researchgate.net

Concerns over the persistence of fluorinated compounds are well-documented for classes such as per- and polyfluoroalkyl substances (PFAS), which are known to be global contaminants. wikipedia.orgsocietechimiquedefrance.fr While fluoroanisoles are structurally distinct from PFAS, the principle of increased persistence due to fluorination is a shared characteristic. The long-term presence of fluorinated aromatic compounds in the environment raises concerns about the potential for the formation of persistent and potentially more toxic degradation products. collectionscanada.ca

Persistence of Various Fluorinated Compounds

| Compound Class | Key Persistence Characteristics | Environmental Implications | Reference |

|---|---|---|---|

| Fluorocarbons (e.g., CFCs, PFCs) | Extremely high atmospheric persistence (thousands of years for some PFCs). | Contribute to ozone depletion (CFCs) and global warming. | wikipedia.orgsocietechimiquedefrance.fr |

| Fluorosurfactants (e.g., PFOS, PFOA) | Highly persistent in the environment, resistant to degradation. | Global contaminants, bioaccumulative, and have potential health effects. | wikipedia.org |

| Trifluoroacetic acid (TFA) | Extremely persistent in aquatic environments with no known abiotic degradation pathways. | A terminal degradation product of some fluorinated compounds. | collectionscanada.ca |

| Fluoroaromatics | Generally more persistent than non-fluorinated analogs due to the stability of the C-F bond. | Potential for long-range transport and formation of persistent degradation products. | researchgate.netsocietechimiquedefrance.fr |

Future Directions and Emerging Research Avenues for 4 Fluoro 3 Methylanisole

Development of Novel Fluorination Methodologies

The synthesis of 4-Fluoro-3-methylanisole and its derivatives has traditionally relied on established fluorination techniques. However, the drive for greater efficiency, selectivity, and milder reaction conditions is fueling the development of new methodologies. Current research is actively exploring late-stage fluorination, a technique that introduces fluorine at a late step in a synthetic sequence, which is particularly valuable in drug discovery. rsc.org

One promising approach involves the use of novel electrophilic fluorinating reagents, such as Selectfluor, which offer advantages in terms of handling and reactivity compared to traditional reagents. researchgate.net Furthermore, transition-metal-catalyzed fluorination reactions are gaining prominence. nih.govdovepress.com These methods, often employing palladium or other transition metals, can enable the direct C-H fluorination of anisole (B1667542) derivatives, providing a more atom-economical route to compounds like this compound. nih.gov The development of these new fluorination strategies is crucial for expanding the accessibility and diversity of fluorinated compounds for various applications. nih.govnih.gov

Table 1: Comparison of Traditional and Emerging Fluorination Methods

| Feature | Traditional Methods (e.g., Diazotization-Fluorination) | Emerging Methods (e.g., Late-Stage C-H Fluorination) |

| Reagents | Often harsh and hazardous (e.g., HF) | Milder and more selective reagents (e.g., Selectfluor) |

| Selectivity | Can be challenging to control | High regioselectivity often achievable |

| Substrate Scope | Limited by functional group tolerance | Broader functional group tolerance |

| Efficiency | Can involve multiple steps | Often more direct and atom-economical |

Exploration of New Catalytic Systems for Functionalization

Beyond the introduction of the fluorine atom, the future of this compound research lies in the selective functionalization of its aromatic ring. The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this molecule. Recent breakthroughs in C-H activation and functionalization are particularly relevant. rsc.org

For instance, researchers are exploring the use of cobalt and rhodium catalysts for the electronically controlled functionalization of fluoroarenes. sciencedaily.comnih.gov These systems can differentiate between C-H bonds based on their electronic properties, allowing for predictable and selective introduction of new functional groups at positions other than the fluorine or methyl substituents. This opens up possibilities for creating a diverse library of this compound derivatives with tailored electronic and steric properties. The exploration of such catalytic systems is a key area of research for expanding the chemical space accessible from this fluorinated building block. nih.govrsc.org

Advanced Computational Modeling for Property Prediction and Reaction Design

The integration of computational chemistry is set to revolutionize the way research on this compound is conducted. Advanced computational modeling techniques, such as Density Functional Theory (DFT) and machine learning, are becoming indispensable tools for predicting molecular properties and designing novel reactions. nih.govresearchgate.net

DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This information can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic strategies. Furthermore, machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations and to optimize reaction conditions. beilstein-journals.org This data-driven approach has the potential to significantly accelerate the discovery of new applications for this compound by enabling the rapid screening of virtual compound libraries and the design of efficient synthetic routes.

Table 2: Applications of Computational Modeling in this compound Research

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of electronic properties, reaction mechanisms, and spectroscopic data. |

| Molecular Dynamics (MD) | Simulation of conformational behavior and interactions with biological targets. |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions, and virtual screening of derivatives. |

Interdisciplinary Research with Materials Science and Chemical Biology

The unique properties imparted by the fluorine atom make this compound an attractive candidate for interdisciplinary research, particularly in the fields of materials science and chemical biology.

In materials science, the incorporation of fluorinated building blocks like this compound can lead to the development of novel polymers and liquid crystals with tailored properties. The polarity and stability of the C-F bond can influence macroscopic properties such as thermal stability, chemical resistance, and dielectric constant.

In the realm of chemical biology, fluorinated molecules are increasingly used as probes to study biological systems and as building blocks for the design of new therapeutic agents. nih.govresearchgate.net The introduction of fluorine can enhance a molecule's metabolic stability, binding affinity, and bioavailability. nih.gov Therefore, derivatives of this compound could find applications as novel enzyme inhibitors, receptor ligands, or as probes for in vivo imaging techniques like Positron Emission Tomography (PET), where the radioactive isotope ¹⁸F is often incorporated. mdpi.com The continued exploration of these interdisciplinary avenues will undoubtedly uncover new and exciting applications for this versatile fluorinated compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。